molecular formula C11H13N3O2 B1419418 Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1193390-15-6

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B1419418
CAS No.: 1193390-15-6
M. Wt: 219.24 g/mol
InChI Key: BHMRBTWPKRHQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate is unique compared to other pyrazolo[1,5-a]pyrimidine derivatives due to its specific substitution pattern and functional groups. Similar compounds include:

These compounds share similar core structures but differ in their functional groups and substitution patterns, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMRBTWPKRHQAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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